molecular formula C6H6O4 B127807 Dimethyl acetylenedicarboxylate CAS No. 762-42-5

Dimethyl acetylenedicarboxylate

Cat. No.: B127807
CAS No.: 762-42-5
M. Wt: 142.11 g/mol
InChI Key: VHILMKFSCRWWIJ-UHFFFAOYSA-N
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Description

Dimethyl acetylenedicarboxylate is an organic compound with the formula CH₃O₂CC₂CO₂CH₃. It is a di-ester in which the ester groups are conjugated with a carbon-carbon triple bond. This compound is highly electrophilic and is widely employed as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. It is also a potent Michael acceptor .

Mechanism of Action

Target of Action

Dimethyl acetylenedicarboxylate (DMAD) is a highly electrophilic di-ester . Its primary targets are molecules that can act as nucleophiles, such as sulfur, nitrogen, and oxygen-containing compounds . These nucleophiles are attracted to the electrophilic nature of DMAD and can form bonds with it.

Mode of Action

DMAD interacts with its targets through cycloaddition reactions, such as the Diels-Alder reaction . In these reactions, DMAD acts as a dienophile, a molecule that combines with a conjugated diene to form a cycloadduct . DMAD can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions . The result of these interactions is the formation of new cyclic compounds .

Biochemical Pathways

DMAD’s interactions with its targets can lead to the formation of a variety of complex organic compounds . For example, DMAD can react with triphenylphosphine in the presence of benzotriazole, leading to the formation of phosphorus ylides . These ylides are important in synthetic organic chemistry, especially in the synthesis of naturally occurring products and compounds with biological and pharmacological activities .

Result of Action

The molecular and cellular effects of DMAD’s action depend on the specific reactions it undergoes. For instance, in reactions with triphenylphosphine and benzotriazole, DMAD contributes to the formation of phosphorus ylides . These ylides can be used to synthesize a variety of biologically active compounds .

Action Environment

The action, efficacy, and stability of DMAD can be influenced by various environmental factors. For example, the presence of other reactants can affect the course of the reactions DMAD participates in . Additionally, factors such as temperature and solvent can also influence the reactions . DMAD is soluble in most organic solvents but is insoluble in water , which can affect its reactivity and the types of reactions it can participate in.

Biochemical Analysis

Biochemical Properties

Dimethyl acetylenedicarboxylate plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as sulfur, nitrogen, and oxygen in Michael reactions . These interactions often result in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. The compound’s ability to act as a dienophile in Diels-Alder reactions also highlights its importance in forming cyclic structures, which are common in many natural products and pharmaceuticals .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with cellular nucleophiles, leading to modifications in cellular proteins and enzymes. These interactions can result in changes in cell function, including alterations in metabolic pathways and gene expression . Additionally, the compound’s reactivity can lead to the formation of reactive intermediates, which may have further downstream effects on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, its interaction with thiol groups in proteins can result in the formation of thioether bonds, which can alter the protein’s function . The compound’s ability to participate in cycloaddition reactions also allows it to form complex structures with other biomolecules, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to cause sustained changes in gene expression and metabolic activity . The stability and degradation of the compound are important considerations in its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting the formation of new carbon-carbon bonds in metabolic pathways . At high doses, it can be toxic and cause adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. The compound’s role as a Michael acceptor and dienophile allows it to participate in reactions that form new carbon-carbon bonds, which are essential in various metabolic processes . These interactions can affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s electrophilic nature allows it to bind to nucleophilic sites on transport proteins, facilitating its movement within the cell .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. The compound’s electrophilic nature and ability to form covalent bonds with nucleophilic sites on proteins and enzymes direct it to specific cellular locations . Post-translational modifications and targeting signals also play a role in its subcellular localization, ensuring that the compound reaches the appropriate cellular compartments to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl acetylenedicarboxylate is prepared by brominating maleic acid to form dibromo succinic acid, which is then dehydrohalogenated with potassium hydroxide to yield acetylenedicarboxylic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid as a catalyst .

Industrial Production Methods

The industrial production of this compound follows the same general method as the laboratory synthesis. The process involves the bromination of maleic acid, dehydrohalogenation, and esterification with methanol and sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Dimethyl acetylenedicarboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve dienes or dipolar compounds under mild conditions.

    Michael Reactions: Utilize nucleophiles like thiols, amines, and alcohols.

    Thermal Cyclization: Requires heating in solvents like diphenyl ether.

Major Products

    Cycloaddition Reactions: Produce cyclohexene derivatives.

    Michael Reactions: Yield enamine adducts.

    Thermal Cyclization: Forms quinolone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Methyl propiolate
  • Hexafluoro-2-butyne
  • Acetylene

Uniqueness

Dimethyl acetylenedicarboxylate is unique due to its high electrophilicity and versatility in various chemical reactions. Its ability to act as both a dienophile and a Michael acceptor makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

dimethyl but-2-ynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILMKFSCRWWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061088
Record name 2-Butynedioic acid, dimethyl ester
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

762-42-5
Record name Dimethyl acetylenedicarboxylate
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Record name Acetylenedicarboxylic acid dimethyl ester
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Record name Dimethyl acetylenedicarboxylate
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Record name 2-Butynedioic acid, 1,4-dimethyl ester
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Record name 2-Butynedioic acid, dimethyl ester
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Record name Dimethyl butynedioate
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Record name DIMETHYL ACETYLENEDICARBOXYLATE
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Synthesis routes and methods

Procedure details

For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared and tested. Into a 1 liter resin reaction flask fitted with a stirrer, thermometer, condenser, nitrogen inlet and a port for adding liquid, is placed 470.1 g of deionized water, 75.2 g of a 50% solution of acrylamide, 350 g of a 50% solution of AMPS, 37.6 g of N, N-dimethylacrylamide and 0.1 g of Versene 100. The solution is stirred and to it added a solution of 0.5 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is sparged sub-surface with nitrogen and then heated to 72° C. with an external heating jacket. A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water is prepared and placed in a metering pump connected to the flask at the inlet part with a fine bore tygon tubing. The persulfate solution is added uniformly to the flask over a period of three hours, maintaining a temperature of 72 ° C.±2° C. in the reactor by initially cooling and then warming. After the persulfate solution is added, the 72° C. temperature is maintained for an additional hour, then the solution is cooled to about 40 C and discharged. The resulting product was a clear, very pale yellow, viscous liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer, was 21,300 cps, spindle 4, speed 12. The pH of the solution was 3.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions does dimethyl acetylenedicarboxylate commonly undergo?

A1: this compound readily participates in various reactions, including: * Diels-Alder Reactions: As a potent dienophile, DMAD reacts with dienes to form six-membered rings. This reaction is frequently employed in the synthesis of complex organic molecules. [, , , , ] * Cycloadditions: DMAD participates in [3+2] cycloadditions with 1,3-dipoles like nitrile imines and azides, leading to five-membered heterocycles. [, , ] * Addition Reactions: Nucleophiles such as amines, thiols, and phosphines can add to the triple bond of DMAD. These reactions often proceed with high regio- and stereoselectivity. [, , , , , , ] * Cyclocondensations: DMAD reacts with various bifunctional nucleophiles like diamines and amidines to form heterocyclic systems through cyclocondensation reactions. [, ]

Q2: How does the reactivity of this compound differ from other alkynes?

A2: The two electron-withdrawing ester groups in DMAD significantly enhance its reactivity compared to simple alkynes. This makes it a powerful electrophile, facilitating reactions with various nucleophiles and dienes. [, , ]

Q3: Can you provide an example of a stereoselective reaction of this compound?

A3: Organocopper reagents react with DMAD in a highly stereoselective manner to yield predominantly the cis addition product, a 2-substituted maleate. []

Q4: Does this compound react differently with amines and hydrazines?

A4: Yes, while amines typically form enamine tautomers upon addition to DMAD, hydrazines preferentially yield imine tautomers. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula is C6H6O4, and the molecular weight is 142.11 g/mol.

Q6: What are the characteristic spectroscopic features of this compound?

A6: DMAD exhibits distinctive peaks in various spectroscopic techniques: * NMR: A singlet around 3.8 ppm in the 1H NMR spectrum corresponds to the methyl ester protons. * IR: A strong absorption band around 2200 cm-1 in the IR spectrum is characteristic of the carbon-carbon triple bond.

Q7: Does the reactivity of this compound pose any challenges in its handling and storage?

A7: Due to its high reactivity, DMAD should be stored under inert atmosphere and handled with care to prevent unwanted reactions with moisture or air.

Q8: Are there any examples of this compound being used in catalytic reactions?

A8: While DMAD is not typically used as a catalyst, it plays a crucial role in several metal-catalyzed reactions, like the Rh-catalyzed [4+2] cycloaddition with 1,3-dienes to form chiral cyclohexa-1,4-dienes. []

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